Potassium (2-benzyloxyphenyl)trifluoroborate
Description
Potassium (2-benzyloxyphenyl)trifluoroborate is an organotrifluoroborate salt characterized by a benzyloxy-substituted aryl group attached to a trifluoroborate anion. This class of compounds is recognized for enhanced stability compared to boronic acids due to their tetracoordinate boron center, which mitigates protodeboronation and oxidation . The benzyloxy group at the ortho position introduces steric and electronic effects, influencing reactivity in cross-coupling reactions and other transformations. Such compounds are typically synthesized via transmetallation of boronic acids or esters with potassium bifluoride (KHF₂) under mild conditions . Applications span pharmaceuticals, agrochemicals, and materials science, where the benzyloxy moiety may serve as a directing group or participate in hydrogen bonding.
Properties
IUPAC Name |
potassium;trifluoro-(2-phenylmethoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF3O.K/c15-14(16,17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRRAFYGUCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OCC2=CC=CC=C2)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660121 | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-44-8 | |
| Record name | Borate(1-), trifluoro[2-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium [2-(benzyloxy)phenyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of potassium (2-benzyloxyphenyl)trifluoroborate generally follows two main synthetic routes:
Both methods start from a halogenated 2-benzyloxyphenyl derivative (Chemical Formula 2) and proceed through organolithium intermediates and borate compounds to form the trifluoroborate salt.
Three-Step Preparation Process
This classical approach involves:
Hydroxy Group Protection and Halogen-Lithium Exchange
The hydroxyl group of the starting 2-benzyloxyphenyl halide is protected by reaction with an organolithium reagent (commonly tert-butyllithium), which also facilitates halogen-lithium exchange to generate an aryllithium intermediate (Chemical Formula 3).Reaction with Borate Compound
The aryllithium intermediate is then reacted with a trialkyl borate (B(OR)3, Chemical Formula 5) to form an organoboron intermediate (Chemical Formula 4).Formation of Potassium Trifluoroborate Salt
This intermediate is treated with potassium hydrogen fluoride (KHF2) to yield the desired potassium organotrifluoroborate salt (Chemical Formula 1).
The reaction sequence is typically performed in anhydrous ethers such as diethyl ether, tetrahydrofuran (THF), or mixtures thereof, under inert atmosphere conditions. The process proceeds without isolating intermediates, which enhances efficiency and yield.
Two-Step Preparation Process
In the two-step method, the starting 2-benzyloxyphenyl halide and the trialkyl borate are mixed first, followed by the addition of the organolithium reagent. This one-pot approach allows the formation of the organoboron intermediate and subsequent conversion to the trifluoroborate salt upon treatment with potassium hydrogen fluoride without intermediate isolation.
This method simplifies the procedure and reduces reaction time while maintaining high yields and purity of the final product. The reaction is terminated by adding distilled water.
Reagents and Conditions
| Component | Details / Preferred Options |
|---|---|
| Starting Material | 2-Benzyloxyphenyl halide (readily available) |
| Organolithium Reagent | tert-Butyllithium preferred; alternatives include n-BuLi, sec-BuLi |
| Borate Compound | Trialkyl borate B(OR)3 (e.g., trimethyl borate) |
| Fluoride Source | Potassium hydrogen fluoride (KHF2) |
| Solvents | Anhydrous diethyl ether, tetrahydrofuran, or their mixtures |
| Reaction Atmosphere | Inert gas (argon or nitrogen) |
| Temperature | Typically low temperature for lithiation (-78 °C) to room temperature for subsequent steps |
The organolithium reagent is used in 2.0–3.2 equivalents depending on the type (tert-butyllithium requires ~3.0 equivalents) to ensure complete protection and halogen-lithium exchange.
Key Research Findings and Advantages
- The method allows single-pot synthesis without isolating intermediates, reducing purification steps and improving overall yield and efficiency.
- The use of tert-butyllithium is preferred for effective hydroxy protection and halogen-lithium exchange.
- The reaction proceeds well in anhydrous ether solvents , with diethyl ether and THF favored for solubility and reactivity.
- The potassium trifluoroborate salts obtained are stable and useful for further synthetic transformations such as Suzuki coupling.
- The method is adaptable to various substituted aryl halides, including 2-benzyloxyphenyl derivatives, due to the robustness of the organolithium and borate chemistry.
Example Reaction Scheme (Simplified)
| Step | Reaction Description | Intermediate/Final Product |
|---|---|---|
| 1 | 2-Benzyloxyphenyl bromide + tert-butyllithium (hydroxy protection + halogen-lithium exchange) | Aryllithium intermediate (Chemical Formula 3) |
| 2 | Aryllithium + trialkyl borate (B(OR)3) | Organoboron intermediate (Chemical Formula 4) |
| 3 | Organoboron intermediate + KHF2 | This compound (Chemical Formula 1) |
Summary Table of Preparation Methods
| Method | Steps Involved | Advantages | Notes |
|---|---|---|---|
| Three-step | Hydroxy protection + halogen-lithium exchange → borate reaction → KHF2 treatment | High control, high yield | Requires careful temperature control |
| Two-step | Mix starting halide and borate, add organolithium → KHF2 treatment | Simplified, faster, fewer isolations | Suitable for scale-up |
Additional Notes on Purification and Characterization
- The final potassium trifluoroborate salts are typically isolated by aqueous workup and filtration.
- Purification may involve recrystallization from appropriate solvents.
- Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-benzyloxyphenyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
In Suzuki-Miyaura cross-coupling reactions, this compound reacts with aryl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction typically occurs in an aqueous or alcoholic solvent at elevated temperatures .
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis
- Cross-Coupling Reactions : Potassium (2-benzyloxyphenyl)trifluoroborate is extensively utilized in Suzuki-Miyaura cross-coupling reactions. It acts as a nucleophile, allowing for the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is notable for its mild conditions and high functional group tolerance, making it a versatile tool in synthetic organic chemistry.
- Substitution Reactions : The compound also participates in substitution reactions where it can replace halides in aryl halides, facilitating the synthesis of various biaryl compounds .
2. Reaction Mechanisms
- The mechanism typically involves the activation of a palladium catalyst, which enhances the efficiency of the cross-coupling process. The trifluoroborate group stabilizes the intermediate species formed during these reactions .
Biological Applications
1. Precursor for Drug Development
- This compound serves as a precursor for synthesizing biologically active molecules. Its ability to form complex structures is leveraged in medicinal chemistry to create potential drug candidates targeting various diseases, including cancer and infectious diseases .
2. Biochemical Interactions
- The compound interacts with key enzymes and proteins, facilitating the transfer of functional groups within biochemical pathways. This interaction can modulate cellular processes and gene expression, showcasing its potential in biological research.
Industrial Applications
1. Material Science
- In industrial settings, this compound is employed in producing advanced materials such as polymers and electronic components. Its stability and reactivity make it suitable for large-scale applications where consistent quality is essential .
2. Continuous Flow Chemistry
- The compound's synthesis can be optimized through continuous-flow chemistry methods, allowing for efficient production with high yields and purity. This approach is particularly valuable in industrial applications where scalability is crucial .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Study on Cross-Coupling Efficiency : A recent study demonstrated that this compound significantly enhances the rate of biaryl formation compared to traditional methods, showcasing its advantages in synthetic pathways .
- Drug Development Research : Research has indicated that derivatives synthesized using this compound exhibit promising activity against specific cancer cell lines, paving the way for new therapeutic agents .
Mechanism of Action
The primary mechanism by which potassium (2-benzyloxyphenyl)trifluoroborate exerts its effects is through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with palladium (II) complexes, followed by reductive elimination to form the desired biaryl product . This process involves the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Potassium (2-Benzyloxyphenyl)trifluoroborate and Analogues
*Estimated based on molecular formula.
Reactivity and Stability
Electronic Effects :
- The benzyloxy group in this compound is electron-donating, activating the aryl ring for electrophilic substitution. This contrasts with electron-withdrawing substituents (e.g., Cl in 2,4-dichlorophenyl analogues), which slow coupling rates but improve oxidative stability .
- Acyltrifluoroborates (KATs) exhibit unique reactivity, enabling direct amide bond formation with azides under Lewis acid activation, a pathway absent in aryl or alkenyl derivatives .
- Stability: Aryl trifluoroborates generally exhibit superior shelf-life compared to boronic acids. For example, pyrimidin-6-yl trifluoroborates remain stable for >1 year under ambient conditions, akin to the benzyloxyphenyl variant .
Biological Activity
Potassium (2-benzyloxyphenyl)trifluoroborate is an organotrifluoroborate compound with significant implications in organic synthesis and biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
Overview of this compound
- Chemical Formula : C13H11BF3KO
- CAS Number : 850623-44-8
- Molecular Weight : 284.11 g/mol
This compound is recognized for its role as a strong nucleophile, facilitating various chemical reactions without the need for transition-metal catalysts. Its trifluoroborate group enhances its reactivity, particularly in carbon-carbon bond formation.
Target of Action
This compound primarily acts as a nucleophile in biochemical reactions. It interacts with electrophiles, leading to the formation of new chemical structures.
Mode of Action
The compound's mode of action involves:
- Nucleophilic Substitution : Engaging in substitution reactions with electrophiles.
- Cross-Coupling Reactions : Particularly effective in Suzuki cross-coupling, where it reacts with aryl halides to form biaryl compounds.
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Oxidation Reactions : Facilitating the oxidation of organic substrates.
- Amidation with Nitriles : Engaging in Ritter-type amidation.
- Photo-Reactions : Participating in photo-allylation and photo-benzylation processes.
Pharmacokinetics and Stability
This compound exhibits stability under various conditions. It is resistant to degradation, making it suitable for laboratory applications. The compound remains effective in environments tolerant to air and moisture, which enhances its usability in organic synthesis.
Cellular Interactions
Research indicates that this compound can influence cellular processes by interacting with key signaling molecules. This interaction can modulate gene expression and alter cellular metabolism, suggesting potential applications in drug development.
Molecular Mechanism
At the molecular level, this compound can bind to enzymes, potentially inhibiting or activating their activity. This characteristic positions it as a valuable tool in biochemical research aimed at understanding enzyme function and regulation.
Case Studies and Research Findings
Several studies have highlighted the biological activity and applications of this compound:
- Synthesis of Biologically Active Molecules :
- Reactivity Studies :
-
Applications in Organic Synthesis :
- It has been extensively used in cross-coupling reactions, showcasing its utility in forming complex organic structures essential for drug discovery.
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Chemical Structure | Organotrifluoroborate |
| Biological Role | Nucleophile facilitating carbon-carbon bond formation |
| Mechanisms | Nucleophilic substitution, cross-coupling reactions |
| Stability | Stable under inert atmosphere; resistant to degradation |
| Cellular Effects | Modulates gene expression; influences cellular metabolism |
| Applications | Organic synthesis; precursor for drug candidates |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Potassium (2-benzyloxyphenyl)trifluoroborate, and how are reaction conditions optimized?
- Synthetic Methodology : The compound is typically synthesized via transmetallation of boronic acids with KHF₂ under aqueous conditions. A common approach involves reacting (2-benzyloxyphenyl)boronic acid with KHF₂ in a polar solvent (e.g., THF/water) at 0–25°C, followed by crystallization .
- Optimization : Key parameters include pH control (maintained at 7–9 using K₂CO₃ or Cs₂CO₃), stoichiometric excess of KHF₂ (1.5–3.0 equiv.), and inert atmosphere to prevent oxidation. Continuous Soxhlet extraction improves purity by removing inorganic salts .
Q. How is structural integrity confirmed, and what analytical methods ensure purity?
- Characterization :
- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -135 ppm for BF₃⁻ group) and ¹¹B NMR (quadrupolar splitting, J ≈ 30–40 Hz) confirm trifluoroborate formation .
- Mass Spectrometry : HRMS (ESI⁻) validates molecular ion peaks (e.g., [M–K]⁻) .
Advanced Research Questions
Q. What mechanistic insights explain the superior performance of trifluoroborates over boronic acids in Suzuki-Miyaura couplings?
- Role of Endogenous Fluoride : KHF₂ hydrolysis releases F⁻, which stabilizes Pd intermediates (e.g., [Pd(Ar)(F)(L)]), accelerating transmetallation and reducing protodeboronation. This contrasts with boronic acids, where F⁻ addition is required externally .
- Kinetic Control : Trifluoroborates exhibit slower hydrolysis to boronic acids, minimizing side reactions (e.g., homocoupling). Biphasic solvent systems (toluene/water) further suppress decomposition .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- DFT Studies : Calculations on Pd–BF₃ interactions reveal favorable ΔG for transmetallation steps. QTAIM analysis supports non-covalent I⁺···BF₃⁻ interactions in zwitterionic intermediates, guiding ligand design for enhanced stability .
- Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys/Pistachio) propose one-step routes by correlating substituent effects (e.g., electron-withdrawing benzyloxy groups) with coupling efficiency .
Q. What strategies mitigate competing protodeboronation during catalytic cycles?
- Additive Screening : KF (2–4 equiv.) suppresses acid-mediated decomposition by buffering pH. Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Catalyst Tuning : Bulky ligands (e.g., SPhos) reduce steric hindrance at Pd centers, accelerating aryl transfer and minimizing off-cycle pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
